molecular formula C11H15NO2 B1324200 2-Cycloheptanoyloxazole CAS No. 898758-90-2

2-Cycloheptanoyloxazole

Cat. No. B1324200
CAS RN: 898758-90-2
M. Wt: 193.24 g/mol
InChI Key: XYOQPINQSPWGMM-UHFFFAOYSA-N
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Description

2-Cycloheptanoyloxazole, also known as CHOX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have an impact on the nervous system, specifically on the levels of neurotransmitters in the brain. In

Scientific Research Applications

Anti-Inflammatory Potential

  • The molecular structure of 2-cycloheptanoyloxazole is closely related to 2-(2-arylphenyl)benzoxazole, which has been identified as a novel anti-inflammatory scaffold. These compounds exhibit selective inhibition of the enzyme cyclooxygenase-2 (COX-2) and have shown promising in vivo anti-inflammatory potency, comparable to that of clinically used NSAIDs (Seth et al., 2014).

Medicinal Chemistry and Drug Discovery

  • This compound derivatives are part of a broader class of compounds, like 1,2,3-triazoles, extensively used in medicinal chemistry. These compounds are pivotal in treating a range of diseases, including cancer, AIDS, Parkinson's, and Alzheimer's (Melo et al., 2006).
  • Other related compounds, such as 2-aminothiazoles, have been explored for therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

Synthesis and Complexation Properties

  • C-functionalized cyclam derivatives with triazole units, structurally related to this compound, have been designed for applications in nuclear medicine. These compounds show promising results in complexation kinetics and stability (Felten et al., 2016).

Antitumor Activity

  • Derivatives of this compound, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, have been synthesized for treating hyperproliferative pathologies, including neoplasms. These compounds demonstrated potent activity in cancer cell lines, indicating their potential as antitumor agents (Spanò et al., 2020).

Corrosion Inhibition

  • A related compound, 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, has been studied as a corrosion inhibitor of mild steel in acidic conditions. This suggests potential applications of this compound derivatives in corrosion inhibition (Moretti et al., 2013).

properties

IUPAC Name

cycloheptyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10(11-12-7-8-14-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOQPINQSPWGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642047
Record name Cycloheptyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898758-90-2
Record name Cycloheptyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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